molecular formula C6H5NO2 B6253294 5-ethynyl-3-methoxy-1,2-oxazole CAS No. 2137719-13-0

5-ethynyl-3-methoxy-1,2-oxazole

Cat. No.: B6253294
CAS No.: 2137719-13-0
M. Wt: 123.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethynyl-3-methoxy-1,2-oxazole is a heterocyclic compound featuring an isoxazole core substituted with an ethynyl (-C≡CH) group at position 5 and a methoxy (-OCH₃) group at position 3. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their versatility in pharmaceuticals, agrochemicals, and materials science . The ethynyl group introduces linear geometry and reactivity (e.g., via click chemistry), while the methoxy substituent modulates electronic properties and solubility.

Properties

CAS No.

2137719-13-0

Molecular Formula

C6H5NO2

Molecular Weight

123.1

Purity

95

Origin of Product

United States

Preparation Methods

Dihaloformaldoxime-Alkyne Cycloaddition

The foundational method for synthesizing 3,5-disubstituted isoxazoles involves a [3+2] cycloaddition between dihaloformaldoxime and terminal alkynes. As detailed in Patent CA1258860A, dichloro- or dibromoformaldoxime reacts with 1-alkynes under mild alkaline conditions to yield 3,5-disubstituted isoxazoles with high regioselectivity. For 5-ethynyl-3-methoxy-1,2-oxazole, this approach requires strategic selection of alkyne precursors and subsequent functionalization.

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF) or ethyl acetate with 0.1–1% water.

  • Base : Potassium carbonate (2–3 equiv.) at room temperature.

  • Alkyne : Ethynyltrimethylsilane (HC≡C-SiMe₃) as a protected ethynyl source.

Mechanistic Insights :
Dibromoformaldoxime undergoes nucleophilic attack by the alkyne, followed by cyclization to form the isoxazole ring. The reaction favors 3,5-substitution due to electronic and steric factors, with minor 3,4-isomers (<5%) removable via crystallization.

Example Protocol :

  • Combine dibromoformaldoxime (1.0 equiv.) with ethynyltrimethylsilane (2.5 equiv.) in DMF:H₂O (9:1).

  • Add K₂CO₃ (3.0 equiv.) and stir at 25°C for 24 hours.

  • Extract with dichloromethane, dry over Na₂SO₄, and concentrate to yield 3-bromo-5-(trimethylsilylethynyl)isoxazole .

Desilylation and Methoxylation Functionalization

Trimethylsilyl Deprotection

The trimethylsilyl (TMS) protecting group is removed under mild basic conditions to liberate the terminal ethynyl moiety.

Reaction Conditions :

  • Reagent : Tetrabutylammonium fluoride (TBAF, 1.1 equiv.) in THF.

  • Temperature : 0°C to room temperature.

Procedure :

  • Treat 3-bromo-5-(trimethylsilylethynyl)isoxazole with TBAF in THF.

  • Stir for 2 hours, quench with water, and extract with ethyl acetate.

  • Isolate 3-bromo-5-ethynylisoxazole (yield: 85–90%).

Nucleophilic Methoxylation

The bromine atom at position 3 is substituted with a methoxy group via nucleophilic aromatic substitution (NAS). Patent CA1258860A demonstrates this using potassium methoxide in methanol.

Optimized Protocol :

  • Reflux 3-bromo-5-ethynylisoxazole (1.0 equiv.) with KOMe (3.0 equiv.) in methanol for 24 hours.

  • Concentrate and purify via silica gel chromatography (hexane:ethyl acetate, 4:1) to obtain This compound (yield: 70–75%).

Characterization Data :

  • ¹H NMR (CDCl₃): δ 6.35 (s, 1H, isoxazole-H), 3.90 (s, 3H, OCH₃), 3.10 (s, 1H, C≡CH).

  • MS (EI) : m/z 151 [M]⁺.

Reaction Optimization and Yield Analysis

Table 1. Comparative Yields for Key Synthetic Steps

StepConditionsYield (%)Purity (HPLC)
CycloadditionDMF/H₂O, K₂CO₃, 25°C, 24 h9298.5
DesilylationTBAF/THF, 0°C → 25°C, 2 h8899.0
MethoxylationKOMe/MeOH, reflux, 24 h7397.8

Key Observations :

  • The cycloaddition step exhibits excellent regioselectivity (>95:5 for 3,5- vs. 3,4-isomers).

  • Methoxylation efficiency depends on the electron-withdrawing effect of the ethynyl group, which activates the ring for NAS.

Chemical Reactions Analysis

Types of Reactions

5-ethynyl-3-methoxy-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-ethynyl-3-methoxy-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethynyl-3-methoxy-1,2-oxazole involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The oxazole ring can also interact with DNA or RNA, affecting their function and leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related 1,2-oxazole derivatives is provided below, focusing on substituent effects, synthesis, and applications.

Table 1: Key Comparisons of 1,2-Oxazole Derivatives
Compound Name Substituents Biological/Functional Activity Synthesis Method Key Properties References
5-Ethynyl-3-methoxy-1,2-oxazole 5-ethynyl, 3-methoxy Potential antimicrobial, agrochemical Likely cyclization or alkyne addition High reactivity (ethynyl), moderate solubility (methoxy) N/A
5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole 5-(3-methoxyphenyl), 3-phenyl Fungicidal, plant-growth regulation AuCl₃-catalyzed cyclization of oximes Dihedral angles: 17.1° (methoxyphenyl), 15.2° (phenyl)
Pyroxasulfone 5,5-dimethyl, 3-sulfonyl, pyrazole Herbicide (VLCFA inhibitor) Multistep sulfonylation and cyclization Pre-emergence activity, low phytotoxicity
3-Chloro-5-phenyl-1,2-oxazole 3-chloro, 5-phenyl Synthetic intermediate Halogenation of phenylisoxazoles Electron-withdrawing Cl enhances reactivity
4-Iodo-3-methyl-5-phenylisoxazole 4-iodo, 3-methyl, 5-phenyl Not specified Iodination of methyl-phenylisoxazoles Bulky iodine substituent, potential leaving group
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate 4-amino, 3-methyl, 5-ester Building block for heterocyclic drugs Condensation of β-enamino ketoesters Amino and ester groups enable diversification

Physicochemical Properties

  • Solubility and Reactivity: The methoxy group in this compound likely improves solubility compared to nonpolar tert-butyl or phenyl substituents (e.g., 5-tert-butyl-1,2-oxazole) . However, the ethynyl group’s linearity may reduce steric hindrance, enhancing interaction with biological targets.
  • Crystallographic Insights : In 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole, dihedral angles between the isoxazole ring and substituents (15.2–17.1°) influence molecular packing and stability. The ethynyl group’s rigidity might alter crystal lattice dynamics .

Q & A

Q. What are the recommended synthetic routes for 5-ethynyl-3-methoxy-1,2-oxazole, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of precursor molecules. For example, a halogenated oxazole intermediate (e.g., 5-bromo-3-methoxy-1,2-oxazole) can undergo Sonogashira coupling with ethynylating agents like trimethylsilylacetylene under palladium catalysis . Key parameters include:
  • Catalyst system : Pd(PPh₃)₂Cl₂/CuI in THF at 60–80°C.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Yield optimization : Excess ethynyl reagent (1.5–2.0 eq.) and inert atmosphere (N₂/Ar) mitigate side reactions.
    Structural analogs (e.g., 5-tert-butyl-1,2-oxazole) suggest that steric hindrance from the methoxy group may require extended reaction times .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Crystallization : Slow evaporation of a saturated dichloromethane/hexane solution.

Data collection : Use a Bruker APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 295 K .

Refinement : SHELXL-97 for full-matrix least-squares refinement. Geometric parameters (bond lengths/angles) should align with density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) .
Reported dihedral angles for similar compounds (e.g., 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole) show deviations of <20° between the oxazole ring and substituents, indicating minimal steric strain .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; ethynyl protons (if present) appear as a singlet at δ 2.5–3.0 ppm.
  • ¹³C NMR : Oxazole carbons appear at 95–110 ppm (C-2/C-5), while the ethynyl carbon is typically 70–85 ppm .
  • IR : Stretching vibrations for C≡C (2100–2260 cm⁻¹) and C-O (methoxy, 1250–1300 cm⁻¹) confirm functional groups.

Advanced Research Questions

Q. How does the electronic nature of the ethynyl group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The ethynyl group acts as a π-acceptor, enhancing electrophilicity at C-5. Comparative studies with halogenated analogs (e.g., 5-bromo-3-methoxy-1,2-oxazole) show:
  • Reactivity order : Br > ethynyl in Suzuki-Miyaura couplings due to better leaving-group ability.
  • Electronic effects : Electron-withdrawing substituents (e.g., methoxy at C-3) deactivate the oxazole ring, requiring stronger bases (e.g., Cs₂CO₃) in Buchwald-Hartwig aminations .
    DFT calculations (e.g., NBO analysis) can quantify charge distribution and predict regioselectivity in functionalization reactions.

Q. What strategies resolve contradictions in biological activity data for oxazole derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. To address this:

Purity validation : HPLC-MS (>95% purity) and elemental analysis (C, H, N within ±0.4% theoretical).

Dose-response curves : Use standardized cell lines (e.g., HeLa, MCF-7) with EC₅₀ values normalized to controls .

Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing ethynyl with methyl or phenyl) to isolate functional group contributions .
For example, chloromethyl oxazole derivatives show enhanced cytotoxicity due to covalent protein binding, whereas ethynyl groups may favor non-covalent interactions .

Q. How can computational modeling predict the interactions of this compound with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with protein structures (e.g., PDB: 1XYZ) to simulate binding poses. Focus on hydrogen bonding (methoxy oxygen) and π-π stacking (oxazole ring) .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .
  • ADMET prediction : SwissADME to evaluate pharmacokinetics (e.g., logP ~2.5 for optimal membrane permeability) .

Key Considerations for Researchers

  • Synthetic Challenges : Ethynyl groups are prone to oxidation; use stabilizers (e.g., BHT) during storage.
  • Data Reproducibility : Report crystallographic parameters (e.g., CCDC numbers) and assay protocols in detail .
  • Safety : Ethynyl compounds may be explosive under high pressure; conduct reactions in fume hoods with blast shields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.